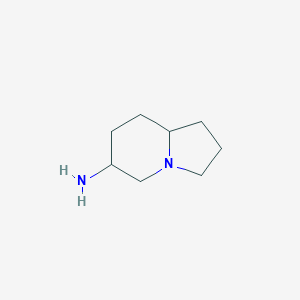

Octahydroindolizin-6-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,5,6,7,8,8a-octahydroindolizin-6-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c9-7-3-4-8-2-1-5-10(8)6-7/h7-8H,1-6,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPBJLNMVJTYHJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCC(CN2C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing Nitrogen Containing Bicyclic Heterocycles in Synthetic Organic Chemistry

Nitrogen-containing bicyclic heterocycles are fundamental building blocks in the synthesis of complex organic molecules. rsc.orgijrpr.com Their rigid, three-dimensional structures provide a unique scaffold for the development of new therapeutic agents and functional materials. derpharmachemica.comscispace.com The presence of one or more nitrogen atoms within these fused ring systems imparts specific physicochemical properties, such as basicity, hydrogen bonding capability, and the potential for coordination with metal ions. ijrpr.commdpi.com

The development of novel synthetic methodologies for constructing these bicyclic systems is an active area of research. researchgate.netiupac.org Strategies often involve sequential or cascade reactions that efficiently build the complex ring structures from simpler, readily available starting materials. mdpi.com Techniques such as microwave-assisted synthesis and the use of ultrasound have been employed to improve reaction times and yields. researchgate.net The versatility of these scaffolds allows for extensive functionalization, enabling the fine-tuning of their biological and physical properties. ijrpr.com

Significance of the Indolizine and Octahydroindolizine Scaffold in Chemical Research

The indolizine (B1195054) ring system, an isomer of indole (B1671886) with a bridging nitrogen atom, is a privileged scaffold in medicinal chemistry. derpharmachemica.comderpharmachemica.com Derivatives of indolizine have demonstrated a wide range of pharmacological activities. derpharmachemica.comtaylorandfrancis.com The aromatic nature of the indolizine core also gives rise to interesting photophysical properties, with some derivatives exhibiting strong fluorescence. derpharmachemica.comderpharmachemica.com

The fully saturated octahydroindolizine (B79230) framework is a core structure in numerous biologically important alkaloids. researchgate.netafricanjournalofbiomedicalresearch.com The stereoselective synthesis of these saturated systems is a significant challenge and a major focus of synthetic efforts. researchgate.netresearchgate.net The development of efficient and stereoselective synthetic methods is crucial for accessing optically pure octahydroindolizine derivatives for pharmacological evaluation. researchgate.netafricanjournalofbiomedicalresearch.com The structural rigidity and defined stereochemistry of the octahydroindolizine scaffold make it an attractive template for the design of new bioactive compounds.

Overview of Research Trajectories for Saturated Indolizine Derivatives

General Strategies for Indolizine Core Construction as Precursors

Condensation Reactions for Indolizine Synthesis

Condensation reactions represent one of the foundational approaches to synthesizing the indolizine nucleus. These methods typically involve the intramolecular cyclization of a suitably functionalized pyridine (B92270) derivative. chemicalbook.com A classic example is the Scholtz reaction, which involves treating 2-methylpyridine (B31789) with acetic anhydride (B1165640) at high temperatures. More contemporary methods utilize multicomponent reactions. For instance, a highly efficient three-component synthesis of diversely substituted indolizines involves the condensation of 2-(pyridin-2-yl)acetonitrile, an aldehyde, and an isonitrile. rsc.org This approach is advantageous as it can introduce a primary amino group, which could be a key feature for further functionalization. rsc.org Another strategy involves a sequential Knoevenagel condensation, [4+1] cycloaddition, condensation, and aza-Friedel–Crafts intramolecular cyclization, demonstrating the complexity and ingenuity of modern condensation-based routes. acs.org

| Reaction Type | Reactants | Key Features | Reference |

| Scholtz Reaction | 2-Methylpyridine, Acetic Anhydride | High temperature, classic method | |

| 3-Component Reaction | 2-(Pyridin-2-yl)acetonitrile, Aldehyde, Isonitrile | High efficiency, introduces amino functionality | rsc.org |

| 4-Center-3-Component | 2-Cyanomethylpyridine, Aromatic Aldehyde, Cyanide Source | Forms tunable fluorescent tetracycles | acs.org |

1,3-Dipolar Cycloaddition Approaches to Indolizine Frameworks

The 1,3-dipolar cycloaddition is one of the most powerful and widely used methods for constructing the indolizine ring system. ijettjournal.org This strategy typically involves the reaction of a pyridinium (B92312) ylide, which acts as a 1,3-dipole, with a dipolarophile such as an alkyne or an alkene. ijettjournal.orgrsc.org The reaction of pyridinium ylides with activated alkynes, like dimethyl acetylenedicarboxylate (B1228247) (DMAD), is a common route to produce polysubstituted indolizines. ijettjournal.org When alkenes are used as dipolarophiles, an oxidation step is often required to aromatize the initial tetrahydroindolizine cycloadduct. rsc.orgtandfonline.com

Recent advancements have focused on expanding the scope and efficiency of this reaction. For example, microwave irradiation has been employed to accelerate the cycloaddition of 4,4'-bipyridinium ylides with activated alkynes under solvent-free conditions, leading to high yields in very short reaction times. thieme-connect.com Furthermore, metal-free tandem strategies involving 1,3-dipolar cycloaddition followed by a series of reactions like deprotonation, elimination, and oxidation have been developed for the one-pot synthesis of indolizine derivatives from simple starting materials. rsc.org A novel approach utilizes zwitterionic ketenimines as partners for pyridinium salts in a transition-metal- and oxidant-free [3+2] cycloaddition to yield fully functionalized indolizines. acs.org

| Dipolarophile | Ylide Source | Conditions/Features | Reference |

| Activated Alkynes | Pyridinium Salts | High regioselectivity, versatile | rsc.orglew.ro |

| α,β-Unsaturated Aldehydes/Ketones | Pyridinium Ylides | Requires in situ aromatization with an oxidant | tandfonline.com |

| γ-Bromo-crotonates | Pyridine Derivatives | Metal-free, tandem cycloaddition/oxidation | rsc.org |

| Zwitterionic Ketenimines | Pyridinium Salts | Transition-metal- and oxidant-free, mild conditions | acs.org |

Intramolecular Cyclization and Cycloisomerization Transformations

Intramolecular cyclization and cycloisomerization reactions of appropriately substituted pyridines are efficient methods for forming the indolizine core. chemicalbook.com These reactions often utilize propargylic pyridine derivatives, which can undergo cyclization under various catalytic conditions. nih.govresearchgate.netsci-hub.se

Platinum-catalyzed cycloisomerization of pyridine-terminated propargylic esters has been developed to synthesize 2,3-disubstituted indolizines. acs.org The regioselectivity of this reaction can be influenced by the electronic properties of substituents. acs.org Similarly, copper-catalyzed cycloisomerization of 2-pyridyl-substituted propargylic acetates provides an efficient route to C-1 oxygenated indolizines under mild conditions. organic-chemistry.org Metal-free approaches have also been demonstrated, where hetero-cycloisomerization of propargylic alcohol derivatives can be facilitated by water or other polar protic solvents, offering a green alternative to metal-catalyzed methods. rsc.org A novel synthesis involves a organic-chemistry.orgresearchgate.net-phospha-Brook rearrangement of alkynyl 2-pyridyl ketones to form allenylpyridines, which then undergo thermal cycloisomerization without the need for a transition-metal catalyst. oup.com

| Catalyst/Promoter | Substrate | Key Transformation | Reference |

| Platinum(II) Iodide | Pyridine-terminated propargylic esters | 5-exo-dig vs. 6-endo-dig cyclization | acs.org |

| Copper(I) Iodide | 2-Pyridyl-substituted propargylic acetates | Cycloisomerization to C-1 oxygenated indolizines | organic-chemistry.org |

| Water (Metal-free) | Propargylic alcohol derivatives | Hetero-cycloisomerization | rsc.org |

| Brønsted Base (Metal-free) | Alkynyl 2-pyridyl ketones | organic-chemistry.orgresearchgate.net-phospha-Brook rearrangement/cycloisomerization | oup.com |

| Palladium(0) | Propargylic pyridines and aroyl chlorides | 5-endo-dig cyclization initiated by acylpalladium species | sci-hub.se |

Metal-Catalyzed Annulation and Coupling Reactions for Indolizine Derivatives

Transition metal catalysis has become a cornerstone for the synthesis of indolizine derivatives, enabling highly efficient and selective bond formations. rsc.org These methods include various annulation and cross-coupling strategies.

Palladium-catalyzed reactions are particularly prominent. A multicomponent synthesis of indolizines has been developed from 2-bromopyridines, carbon monoxide, imines, and alkynes. scispace.comrsc.org This reaction proceeds through the carbonylative formation of a mesoionic pyridine-based 1,3-dipole, which then undergoes cycloaddition. scispace.comrsc.org Another efficient palladium-catalyzed method involves the cross-coupling/cycloisomerization cascade of 3-(2-pyridyl) propargyl carbonates with organoboronic acids to give 1,3-disubstituted indolizines. rsc.org

Copper catalysis is also widely employed. A copper/I₂-mediated oxidative cross-coupling/cyclization of 2-(pyridin-2-yl)acetate derivatives and simple olefins provides a direct route to substituted indolizines. organic-chemistry.org Copper-catalyzed annulation of pyridines with alkenyldiazoacetates has also been reported as a successful [3+2] cyclization method. nih.gov Furthermore, iron-catalyzed aerobic oxidation and annulation of pyridines with α-substituted allenoates offers another pathway to functionalized indolizines. acs.org

| Metal Catalyst | Reactants | Reaction Type | Reference |

| Palladium(0) | 2-Bromopyridines, CO, Imines, Alkynes | Carbonylative coupling/cycloaddition | scispace.comrsc.org |

| Palladium(0) | 3-(2-Pyridyl) propargyl carbonates, Organoboronic acids | Cross-coupling/cycloisomerization cascade | rsc.org |

| Copper(I)/Iodine | 2-(Pyridin-2-yl)acetate derivatives, Olefins | Oxidative cross-coupling/cyclization | organic-chemistry.org |

| Copper(I) | Pyridines, Alkenyldiazoacetates | [3+2] Annulation | nih.gov |

| Iron | Pyridines, α-Substituted allenoates | Aerobic oxidation and annulation | acs.org |

| Rhodium(II) | Pyridotriazoles, Alkynes/Nitriles | Denitrogenative annulation | snnu.edu.cn |

Radical Cyclization/Cross-Coupling Strategies

Radical-based synthetic approaches are gaining attention for constructing the indolizine skeleton due to their high efficiency and atom economy. rsc.org These methods often involve the generation of a radical species that triggers a cyclization or cross-coupling cascade. rsc.orgresearchgate.net

A novel radical cross-coupling/cyclization of 2-(pyridin-2-yl)acetate derivatives and sulfoxonium ylides has been developed to access methylthio-substituted indolizines. researchgate.netrsc.org Another strategy involves a copper/I₂-mediated oxidative cross-coupling/cyclization where mechanistic studies suggest a radical pathway involving single-electron oxidation and radical addition. organic-chemistry.org More recently, electrochemical methods have been employed for radical-radical cross-coupling. The reaction between N-heteroarenes like indolizines and sodium sulfinates can be guided by their oxidation potentials to achieve 3-sulfonylated indolizines in a green, oxidant- and metal-free manner. acs.org

Metal-Free Approaches for Indolizine Construction

Developing synthetic methods that avoid the use of transition metals is a significant goal in green chemistry. organic-chemistry.org Several metal-free strategies for indolizine synthesis have been successfully developed.

One such method employs TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a commercially available organic oxidant in a one-pot reaction between α-halo carbonyl compounds, pyridines, and electron-deficient alkenes. organic-chemistry.org This process proceeds through a 1,3-dipolar cycloaddition followed by oxidative dehydrogenation. organic-chemistry.org Another notable metal-free approach is the hetero-cycloisomerization of propargylic alcohol derivatives in water, which serves as a significant improvement over methods requiring heavy metal salts in organic solvents. rsc.org Cascade reactions, such as a Michael/SN2/aromatization sequence between 2-alkylazaarene derivatives and bromonitroolefins, also provide a metal-free route to functionalized indolizines. figshare.com Additionally, a tandem cycloaddition strategy using pyridine derivatives and γ-bromo-crotonates proceeds under mild, metal-free conditions with air as the oxidant. rsc.org

Microwave-Assisted Synthesis of Indolizines

Microwave-assisted organic synthesis has become a valuable tool for the rapid and efficient construction of indolizine derivatives. tandfonline.com This non-conventional heating method offers several advantages over traditional thermal techniques, including significantly reduced reaction times (often from hours to minutes), higher product yields, enhanced selectivity, and a reduction in chemical waste. tandfonline.comijettjournal.org These benefits align with the principles of green chemistry, making microwave-assisted synthesis an environmentally conscious approach. ijettjournal.org

The application of microwave irradiation has been successful in various indolizine syntheses, including multicomponent reactions. For instance, a one-pot, three-component reaction of an acyl bromide, pyridine, and an acetylene (B1199291) derivative can be catalyzed by basic alumina (B75360) under microwave conditions to produce the corresponding indolizines in excellent yields. researchgate.net Another example involves the diethylamine-catalyzed three-component domino reaction of arylglyoxals, cyclic 1,3-diones, and 5-aminopyrazoles, which forms pyrazolo[3,4-e]indolizine derivatives under microwave irradiation. researchgate.net This particular synthesis is notable for forming seven bonds and two new rings in a single operation. researchgate.net

Metal-catalyzed reactions under microwave irradiation have also been reported. A palladium-catalyzed synthesis of benzo[a]imidazo[5,1,2-cd]indolizine has been achieved through a regioselective double arylation approach. tandfonline.com This method has proven effective for gram-scale synthesis, highlighting its potential for larger-scale applications. tandfonline.com

The following table provides examples of microwave-assisted indolizine syntheses:

| Reactants | Catalyst/Conditions | Product Type | Yield | Reference |

| Acyl bromide, Pyridine, Acetylene | Basic Alumina, Microwave | Substituted Indolizines | Excellent | researchgate.net |

| Arylglyoxals, Cyclic 1,3-diones, 5-Aminopyrazoles | Diethylamine, Microwave | Pyrazolo[3,4-e]indolizines | Good | researchgate.net |

| 2-phenylimidazo[1,2-a]pyridines, 1,2-diiodobenzene | Palladium, Microwave | Benzo[a]imidazo[5,1,2-cd]indolizine | 76% (gram scale) | tandfonline.com |

| Pyridine, Acetophenone, Nitroolefin | CuBr, (NH4)2S2O8, Solvent-free, 130°C | Substituted Indolizines | Satisfactory | mdpi.com |

| N-(cyanomethyl)-2-alkylpyridinium salts, Enaminones | Sodium acetate (B1210297), Microwave | Pyrido[2,3-b]indolizines | Good | researchgate.net |

Green Chemistry Principles in Indolizine Synthesis

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly being applied to the synthesis of indolizines. ijettjournal.orgmdpi.com Key principles such as the use of safer solvents, improved energy efficiency, and waste reduction are central to these efforts. ijettjournal.org

Microwave-assisted synthesis is a prime example of a green technique applied to indolizine synthesis, as it often leads to shorter reaction times, lower energy consumption, and reduced solvent use. ijettjournal.org Solvent-free reaction conditions, another tenet of green chemistry, have also been successfully employed. For example, the synthesis of indolizines from pyridine, acetophenone, and nitroolefins has been achieved in high yields under solvent-free conditions using a copper catalyst. mdpi.commdpi.com This approach not only minimizes waste but can also enhance reaction rates. mdpi.com

The use of water as a solvent is a significant goal in green chemistry due to its non-toxic, non-flammable, and abundant nature. mdpi.com While challenging for many organic reactions, one-pot syntheses of tricyclic indolizines have been developed in aqueous media. ub.edu These reactions, often based on the Morita–Baylis–Hillman reaction, demonstrate the feasibility of employing water as a solvent for constructing complex heterocyclic systems. ub.edu

Furthermore, the development of catalyst systems that can be recycled and reused contributes to the greenness of a synthetic process. mdpi.com Research into such catalytic systems for indolizine synthesis is an active area of investigation.

Stereoselective Synthesis of Octahydroindolizine Derivatives

The stereoselective synthesis of octahydroindolizine derivatives is of paramount importance, as the biological activity of these compounds is often dependent on their specific stereochemistry. acs.org Hydrogenation of the aromatic indolizine nucleus is a direct and attractive strategy for accessing these saturated bicyclic systems. dicp.ac.cn

Hydrogenation of Indolizine Nuclei to Octahydroindolizines

The reduction of the indolizine core provides a direct pathway to indolizidine alkaloids and their derivatives. chim.it The susceptibility of the five- and six-membered rings to reduction can be influenced by the reaction conditions and the substitution pattern on the indolizine nucleus. chim.it

While the six-membered ring of the indolizine nucleus is generally more prone to hydrogenation, selective reduction of the five-membered ring has been reported. For instance, the treatment of dimethyl 1-(methoxy carbomethoxy methyl) indolizine-2,3-dicarboxylate with platinum oxide resulted in the hydrogenation of the five-membered ring, yielding the corresponding tetrahydro compound. This regioselectivity can be influenced by the substituents present on the indolizine core.

The selective hydrogenation of the six-membered pyridine ring of the indolizine system is more commonly observed. chim.it Using catalysts such as Raney nickel or platinum at ambient temperature and pressure can lead to the selective reduction of the six-membered ring. chim.it A significant advancement in this area is the use of ruthenium-NHC (N-heterocyclic carbene) catalysts for the asymmetric hydrogenation of indolizines. This methodology allows for the regioselective reduction of the six-membered ring with excellent yields and high enantiomeric ratios, providing a direct route to chiral indolizidine alkaloids. dicp.ac.cnchim.it For example, the hydrogenation of 3-butyl-5-methylindolizine using a ruthenium-NHC catalyst selectively reduced the six-membered ring. dicp.ac.cn

Complete hydrogenation of the indolizine nucleus to the corresponding octahydroindolizine (indolizidine) can be achieved under more forcing conditions. chim.it High temperatures and pressures in the presence of catalysts like Raney nickel are effective for the total reduction of the indolizine system. chim.it The reduction of 2,5-diphenylindolizine with rhenium heptasulfate also affords the fully saturated 2,5-diphenyloctahydroindolizine. chim.it Platinum catalysts have also been employed for the complete saturation of the indolizine core, leading to indolizidines. scribd.com Further hydrogenation of partially reduced indolizines, such as 5,6,7,8-tetrahydroindolizines, using a platinum catalyst can also lead to the fully reduced octahydroindolizine. ua.es

The table below summarizes various reduction conditions for indolizine nuclei:

| Indolizine Substrate | Catalyst/Reagent | Conditions | Product | Reference |

| Dimethyl 1-(methoxy carbomethoxy methyl) indolizine-2,3-dicarboxylate | Platinum oxide | - | Tetrahydroindolizine (five-membered ring reduced) | |

| 3-Butyl-5-methylindolizine | Ruthenium-NHC catalyst | 60 bar H₂, 80°C | 5,6,7,8-Tetrahydroindolizine (six-membered ring reduced) | dicp.ac.cn |

| Unspecified Indolizine | Raney nickel | High temperature and pressure | Octahydroindolizine (Indolizidine) | chim.it |

| 2,5-Diphenylindolizine | Rhenium heptasulfate | - | 2,5-Diphenyloctahydroindolizine | chim.it |

| Unspecified Indolizine | Platinum | - | Octahydroindolizine (Indolizidine) | scribd.com |

| 2-Phenyl-5,6,7,8-tetrahydroindolizine | Platinum on carbon | H₂ (50 psi), MeOH/CH₂Cl₂ | 2-Phenyloctahydroindolizine | ua.es |

Birch Reduction Conditions for Partial Indolizine Reduction

The Birch reduction offers a method for the selective partial reduction of heteroaromatic compounds with a bridgehead nitrogen, including indolizines. nih.govacs.org This reaction typically involves the use of an alkali metal, such as sodium, in liquid ammonia (B1221849) at low temperatures. nih.govacs.org The regioselectivity of the reduction is influenced by the electronic properties of the substituents on the indolizine ring. nih.govacs.org

Research has shown that indolizines possessing an ester group, particularly at the C-6 position, undergo smooth partial reduction to yield the corresponding dihydroindolizine. nih.govacs.org For instance, the reduction of an indolizine with an ester at C-6 using sodium in liquid ammonia at -78°C, followed by quenching with aqueous ammonium chloride, has been reported to be highly regioselective. nih.govacs.org The presence of a bulky tert-butyl ester at this position can lead to slightly improved yields of the partially reduced product. nih.govacs.org

Furthermore, the Birch reduction conditions can be adapted for reductive alkylation, which is a valuable technique for creating a quaternary carbon center. nih.govacs.org By quenching the reaction mixture with an alkylating agent like methyl iodide, it is possible to introduce an alkyl group at the C-6 position of the indolizine. nih.govacs.org The efficiency of this reductive alkylation can be significantly enhanced by the addition of certain additives. nih.gov

It is noteworthy that the success of the Birch reduction is dependent on the substitution pattern of the indolizine. Attempts to reduce indolizines with ester groups at positions other than C-6 have, in some cases, resulted in decomposition of the starting material. acs.org

Asymmetric Hydrogenation of Indolizines

Asymmetric hydrogenation represents a powerful tool for the enantioselective synthesis of saturated heterocyclic compounds from their aromatic precursors. In the context of indolizines, this method provides a direct route to chiral octahydroindolizine derivatives. A notable development in this area is the use of ruthenium-N-heterocyclic carbene (NHC) catalysts for the asymmetric and regioselective hydrogenation of indolizines. chim.it This approach has been shown to produce indolizine alkaloids in excellent yields and with high enantiomeric ratios. chim.it

The development of efficient catalytic systems is crucial for the practical application of this methodology. For instance, palladium-catalyzed asymmetric hydrogenation has been successfully employed in a one-pot process for the synthesis of optically active indolines, achieving high enantioselectivity. rsc.org While this example pertains to indolines, the principles can be extended to the synthesis of other N-heterocycles, including octahydroindolizines. The success of these reactions often relies on the careful selection of the metal catalyst, the chiral ligand, and the reaction conditions to achieve high levels of stereocontrol.

Diastereoselective and Enantioselective Pathways to Octahydroindolizine-6-amine Precursors

The construction of the octahydroindolizine framework with specific stereochemistry is a key challenge in the synthesis of related natural products and their analogs. Various diastereoselective and enantioselective strategies have been developed to access precursors of this compound.

Dehydrative Annulation Strategies for Octahydroindolizine Frameworks

A successful approach for constructing the octahydroindolizine framework involves a dehydrative annulation strategy. researchgate.nettandfonline.com This method utilizes an intramolecular ring closure under Mitsunobu-type reaction conditions. researchgate.nettandfonline.com Specifically, this strategy has been employed in the diastereoselective synthesis of (6R,8aS)-octahydroindolizin-6-ol, a precursor to (-)-8a-epidesacetoxyslaframine. researchgate.nettandfonline.com The synthesis commences from commercially available chiral (S)-epichlorohydrin and proceeds through a key piperidine (B6355638) intermediate, (3R,6S)-6-(3-hydroxypropyl)piperidin-3-ol. researchgate.nettandfonline.com

The crucial step involves the intramolecular displacement of an activated primary hydroxyl group by the nitrogen of the piperidine ring. researchgate.net This dehydrative annulation has proven effective, even in cases where similar strategies were previously reported to be unsuccessful. researchgate.nettandfonline.com The final step often involves a one-pot sequence of debenzylation, intramolecular cyclization, and subsequent reduction of the in-situ formed imine bond. tandfonline.com

Intramolecular Ring Closure Reactions

Intramolecular ring closure reactions are fundamental to the synthesis of bicyclic systems like the octahydroindolizine core. researchgate.nettandfonline.com As mentioned in the previous section, dehydrative annulation under Mitsunobu conditions is a prime example of such a closure. researchgate.nettandfonline.com Another important strategy involves intramolecular cycloadditions. For instance, intramolecular cycloadditions of nitrones derived from 1-allyl-2-pyrrolecarbaldehyde have been used as a route to both racemic and enantiopure pyrrolizidines and indolizidines. africanjournalofbiomedicalresearch.com

The choice of the starting materials and the reaction conditions dictates the stereochemical outcome of the cyclization. For example, the synthesis of (6R,8aS)-octahydroindolizin-6-ol via dehydrative annulation demonstrates a diastereoselective process. tandfonline.com The stereoselectivity of the imine bond reduction in the final step is often influenced by the steric bulk of substituents on the piperidine ring. tandfonline.com

Synthesis via Piperidine Intermediates

The synthesis of appropriately substituted piperidines is a critical step in many routes toward octahydroindolizines. researchgate.nettandfonline.com Chiral piperidine intermediates serve as key building blocks that introduce the desired stereochemistry into the final bicyclic product.

One reported synthesis of a piperidine precursor, (3R,6S)-6-(3-hydroxypropyl)piperidin-3-ol, starts from (S)-epichlorohydrin. tandfonline.com The synthesis involves several steps, including the reaction of (S)-epichlorohydrin with dibenzylamine (B1670424) to form an oxirane, which is then opened by the sodium salt of diethyl malonate to afford a lactone. tandfonline.com This lactone is further converted to a Weinreb amide, which then undergoes a series of transformations to yield the desired piperidine intermediate. researchgate.net

Another general method for synthesizing disubstituted piperidines involves the reductive cyclization of 6-oxo amino acid derivatives. whiterose.ac.uk These precursors can be prepared through the conjugate addition of organozinc reagents, derived from amino acids like L-serine, to enones. whiterose.ac.uk Stereoselective reduction of the intermediate imine then leads to the formation of the piperidine ring. whiterose.ac.uk

Intramolecular C-H Amination for Bridged Bicyclic Amine Synthesis

A modern and powerful strategy for the synthesis of bridged bicyclic amines, a class of compounds that includes the octahydroindolizine scaffold, is intramolecular C-H amination. escholarship.orgnih.govacs.org This approach offers a direct way to form a new carbon-nitrogen bond by activating a typically unreactive C-H bond.

Inspired by the Hofmann-Löffler-Freytag (HLF) reaction, methods have been developed that rely on intramolecular hydrogen atom transfer. researchgate.netnsf.gov These reactions can be promoted by various means, including the synergistic use of light and heat. escholarship.orgnih.gov This dual activation has been shown to be effective in the bicyclization mechanism. escholarship.orgnih.gov

This methodology has been successfully applied to the synthesis of a variety of bridged bicyclic amines with diverse functional groups and has been demonstrated on a gram scale. escholarship.orgnih.govacs.org The reaction conditions are generally robust and tolerant of various functional groups. acs.orgnsf.gov For example, substrates containing ester, nitrile, and amide functionalities have been shown to be competent in the transannular bicyclization. nsf.gov The resulting bridged sulfonamides can be readily deprotected to afford the corresponding N-H azacycles. nsf.gov

This intramolecular C-H amination provides a general and valuable approach to complex, sp3-rich bridged bicyclic amines that are of significant interest in medicinal chemistry. nsf.gov

Synthesis of this compound Precursors and Analogs

The synthesis of the octahydroindolizine core and its functionalized derivatives is a key area of research in organic and medicinal chemistry. africanjournalofbiomedicalresearch.com Methodologies often focus on creating precursors which can then be converted to target molecules like this compound. These strategies involve various chemical reactions, including cyclizations, and often aim to control the stereochemistry of the resulting bicyclic system.

Cyclization reactions are fundamental to forming the bicyclic octahydroindolizine skeleton. These reactions create one of the rings by forming a new bond within a linear or monocyclic precursor.

A key strategy is the dehydrative annulation, which involves an intramolecular ring closure. researchgate.netresearchgate.net One such approach successfully used a Mitsunobu-type reaction condition to construct the octahydroindolizine framework. researchgate.net Another method involves the cleavage of a β-lactam ring in an aza Diels-Alder cycloadduct, which triggers a concomitant cyclization to form the indolizine system. researchgate.net The use of difluorocarbene has also been reported to induce a selective ring-opening of the 5-membered ring in octahydroindolizine, demonstrating a method for skeletal variation rather than construction. kaist.ac.kr

Organocatalysis provides a modern approach, utilizing a chiral phase transfer organocatalyst for the asymmetric conjugate addition of a glycine (B1666218) ester Schiff base to an α,β-unsaturated carbonyl compound. mdpi.com This initial adduct undergoes intramolecular reductive amination to yield a substituted pyrrolidine (B122466) intermediate, which can be further cyclized to the octahydroindolizine skeleton. mdpi.com

| Cyclization Strategy | Key Reagents/Conditions | Precursor Type | Resulting Scaffold | Citation |

| Dehydrative Annulation | Mitsunobu-type reaction | Piperidine intermediate | (6R,8aS)-Octahydroindolizin-6-ol | researchgate.net |

| Aza Diels-Alder/Cyclization | β-Lactam cycloadduct | β-Lactam | Indolizine system | researchgate.net |

| Organocatalytic Cascade | Chiral phase transfer catalyst, Hantzsch ester | Glycine ester, Enone | Octahydroindolizine | mdpi.com |

| Domino Process | Sodium hydride, Dielectrophiles | (S)-5-(tosylmethyl)-2-pyrrolidinone | Indolizidine derivatives | researchgate.net |

Controlling the stereochemistry of the octahydroindolizine core is crucial, as the biological activity of its derivatives is often dependent on their specific 3D arrangement. Synthesizing chiral octahydroindolizinol derivatives, which are direct precursors to amines, is a significant focus.

A diastereoselective synthesis of (6R, 8aS)-octahydroindolizin-6-ol has been achieved starting from the commercially available chiral building block, (S)-epichlorohydrin. researchgate.net This multi-step synthesis proceeds through a key piperidine intermediate, (3R, 6S)-6-(3-hydroxypropyl)piperidin-3-ol, which is then cyclized via a dehydrative annulation strategy. researchgate.netresearchgate.net This method demonstrates successful control over the stereochemistry to yield a specific diastereomer. researchgate.net

Another study reported a novel synthetic strategy for N-Benzyl-(8S)-4-(benzenesulfonyl)-8-hydroxyazonan-5-one, a precursor for (6S)-octahydroindolizin-6-ol. africanjournalofbiomedicalresearch.com This synthesis also starts with (S)-epichlorohydrin and involves key steps such as alkylation and cyclization to build the chiral framework. africanjournalofbiomedicalresearch.com The development of chiral stationary phases (CSPs) and chiral catalysts, such as those derived from BINOL or camphor (B46023) sulfonic acid, are instrumental in separating and producing enantiomerically pure compounds, although their direct application in these specific syntheses is part of a broader strategic toolkit in asymmetric synthesis. researchgate.netsigmaaldrich.comnih.gov

| Target Chiral Derivative | Starting Material | Key Intermediate | Synthetic Strategy | Citation |

| (6R, 8aS)-Octahydroindolizin-6-ol | (S)-Epichlorohydrin | (3R, 6S)-6-(3-hydroxypropyl)piperidin-3-ol | Dehydrative Annulation | researchgate.net |

| (6S)-Octahydroindolizin-6-ol | (S)-Epichlorohydrin | N-Benzyl-(8S)-4-(benzenesulfonyl)-8-hydroxyazonan-5-one | Alkylation, Cyclization | africanjournalofbiomedicalresearch.com |

Innovation in synthetic methodology is driven by the need for more efficient, selective, and environmentally benign routes to complex molecules. Several novel strategies for constructing the octahydroindolizine skeleton have emerged.

One innovative approach is based on organocatalysis. Researchers have employed a chiral phase transfer catalyst to facilitate an asymmetric conjugate addition between a glycine ester derivative and an enone. mdpi.com The resulting adduct is then treated with Hantzsch ester to induce an intramolecular reductive amination, forming a substituted pyrrolidine. mdpi.com A subsequent hydrolysis and a second intramolecular reductive amination complete the construction of the octahydroindolizine skeleton with a high degree of stereoselectivity. mdpi.com

A dehydrative annulation strategy has also been highlighted as a potent method. researchgate.netresearchgate.net This strategy was successfully applied to synthesize (6R, 8aS)-octahydroindolizin-6-ol from a piperidine intermediate, a method noted to have been unsuccessful in other similar systems, highlighting its novelty and specific applicability. researchgate.netresearchgate.net Furthermore, new routes to bicyclic γ-lactams, which can serve as precursors, have been developed through three-component cyclization of ethyl trifluoropyruvate with methyl ketones and amino alcohols. researchgate.net

Fusing the indolizine core with other ring systems creates novel polycyclic scaffolds with potentially unique chemical and biological properties. nih.govresearchgate.net These fused structures are of great interest in medicinal chemistry and materials science. nih.govresearchgate.net

One effective method for creating aryl-fused indolizin-3-ones involves a one-pot, sequential catalysis approach. rsc.org This strategy uses a gold(I) catalyst for hydrocarboxylation, aminolysis, and cyclization, followed by a ruthenium-catalyzed ring-closing metathesis, demonstrating a highly efficient construction of complex molecules. rsc.org

Another novel approach allows for the synthesis of indolizine scaffolds fused with pyrrolo[1,2-c]pyrimidine. nih.gov This is achieved through a one-pot, three-component coupling reaction followed by an oxidative cyclization, a two-step sequence that rapidly builds a tetracyclic system from simple starting materials. nih.gov Synthetic chemists have also developed routes to construct rosettacin (B1262365) and aromathecin analogs, which are fused indolizine scaffolds, using microwave irradiation to facilitate the key cyclization steps. mdpi.com These methods often involve the thermal cyclization of precursors like 2-alkynylbenzaldehyde oxime to form an isoquinoline (B145761) N-oxide, which then undergoes further reactions to build the fused system. mdpi.com

| Fused Scaffold Type | Synthetic Method | Key Features | Citation |

| Aryl-fused Indolizin-3-ones | Sequential Au(I) and Ru catalysis | One-pot, Ring-closing metathesis | rsc.org |

| Pyrrolo[1′,2′:1,6]pyrimido[5,4-b]indolizine | Three-component coupling, Oxidative cyclization | Rapid construction of tetracyclic system | nih.gov |

| Rosettacin/Aromathecin Analogs | Thermal cyclization, Reissert-Henze-type reaction | Microwave-assisted synthesis | mdpi.com |

| Thienoindolizines / Indolizinoindoles | Various cyclizations | Focus on pyridine or pyrrole (B145914) derivatives as starting materials | researchgate.net |

Mechanistic Studies of Amine Reactivity in Bicyclic Systems

The reactivity of amines within bicyclic structures like octahydroindolizine is significantly influenced by their stereoelectronic environment. This section delves into the mechanistic details of their behavior, focusing on nucleophilicity, proton transfer processes, and C-N bond formation.

Nucleophilicity of Amine Functionality

The nucleophilicity of an amine is its ability to donate its lone pair of electrons to an electrophile. In bicyclic systems, this property is not solely dependent on basicity but is also heavily influenced by the steric accessibility of the nitrogen lone pair. masterorganicchemistry.com For instance, bicyclic amines where the alkyl groups are "tied back," such as in quinuclidine, exhibit exceptionally high nucleophilicity, comparable to that of the azide (B81097) ion. masterorganicchemistry.com This is attributed to the reduced steric hindrance around the nitrogen atom.

The relationship between structure and nucleophilicity in cyclic amines is a subject of detailed study. Generally, nucleophilicity increases in the order of ammonia < primary amines < secondary amines, which correlates with their pKaH values. masterorganicchemistry.com However, bulky substituents can deviate from this trend due to steric hindrance. masterorganicchemistry.com In the context of bicyclic amines, their rigid framework can enforce a geometry that either enhances or diminishes the availability of the nitrogen's lone pair for nucleophilic attack. For example, some bicyclic amines are found to be significantly more nucleophilic than 4-(Dimethylamino)pyridine (DMAP), a commonly used organocatalyst. uni-muenchen.deuni-muenchen.de

Table 1: Comparative Nucleophilicity of Selected Amines

| Amine | Nucleophilicity Parameter (N) | Reference |

|---|---|---|

| Ammonia (NH3) | 9.5 (in water) | masterorganicchemistry.com |

| Ethylamine | 12.9 (in water) | masterorganicchemistry.com |

| Diethylamine | 14.7 (in water) | masterorganicchemistry.com |

| Quinuclidine | 20.5 (in acetonitrile) | masterorganicchemistry.com |

| Aniline | 12.64 | nih.gov |

This table illustrates the trend of increasing nucleophilicity with substitution and the exceptional reactivity of a bicyclic amine like quinuclidine.

Proton Transfer Processes in Amines

Proton transfer is a fundamental reaction for amines, defining their basicity. In bicyclic systems, the rate and equilibrium of proton transfer can be affected by the structural constraints of the molecule. The accessibility of the nitrogen lone pair to a proton is a key factor. The process involves the amine acting as a Brønsted base, accepting a proton from an acid. masterorganicchemistry.com The stability of the resulting ammonium ion is influenced by the surrounding structure and solvent effects.

Mechanistic studies often employ techniques like laser-flash photolysis to determine the rate constants and equilibrium constants of these processes in water. uni-muenchen.de The basicity of pyridines, for instance, has been shown to correlate with their reactivity toward certain electrophiles, highlighting the importance of proton affinity in reaction mechanisms.

C-N Bond Formation Mechanisms

The formation of carbon-nitrogen bonds is a cornerstone of synthetic organic chemistry, particularly in the construction of nitrogen-containing heterocycles like indolizidines. researchgate.netnih.gov Several mechanistic pathways are utilized, including:

1,3-Dipolar Cycloadditions: This is a widely used method for synthesizing five-membered rings. scispace.com It often involves the in-situ generation of a pyridinium ylide, which then reacts with a dipolarophile like an alkene or alkyne. rsc.org The mechanism can be a concerted [3+2] cycloaddition or a stepwise process involving a Michael-type addition followed by ring closure. rsc.org

Intramolecular N-alkylation: In this process, a nitrogen atom within a molecule attacks an electrophilic carbon center in the same molecule, leading to cyclization. umich.edu This is a key step in the synthesis of many bicyclic alkaloids.

Reductive Amination: This involves the reaction of an amine with a carbonyl compound to form an imine or enamine, which is then reduced to form the C-N bond.

Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions, for example, are powerful tools for forming C-N bonds in the synthesis of complex molecules. nih.gov These reactions often involve sequential C-N bond formations, starting with an N-alkynylation followed by an N-arylation. nih.gov

A notable example is the samarium(III)-catalyzed C(sp³)-H bond activation for indolizine synthesis, which proceeds via C-C and C-N coupling between 2-alkylazaarenes and propargylic alcohols. organic-chemistry.org The proposed mechanism involves the attack of a Sm(III) intermediate on a propargylic or allenyl cation, leading to cyclization. organic-chemistry.org

Hydrogenation and Reduction Mechanisms for Nitrogen Heterocycles

The reduction of the indolizine nucleus can lead to a variety of saturated and partially saturated derivatives. The outcome of the reduction is highly dependent on the reaction conditions and the substitution pattern of the indolizine ring. chim.it

Early work by Scholtz in 1912 involved the reduction of indolizine with sodium and alcohol. Initially, the product was thought to be a ring-opened system, but it was later proposed to be a dihydro derivative. chim.it

Hydrogenation using metal catalysts is a common method for reducing the indolizine system.

Catalytic Hydrogenation: The six-membered ring of the indolizine system is generally more susceptible to hydrogenation than the five-membered ring. chim.it However, under certain conditions, such as using platinum oxide as a catalyst, the five-membered ring can be selectively hydrogenated. chim.it More drastic conditions, like high temperature and pressure with Raney nickel, can lead to the complete reduction of the indolizine nucleus. chim.it

Diastereoselective Hydrogenation: The heterogeneous hydrogenation of substituted indolizines can be highly diastereoselective. acs.org For instance, the hydrogenation of a tetrasubstituted indolizine was shown to produce a trans-fused product, with theoretical calculations suggesting a keto-enol tautomerism under kinetic control as the source of this stereoselectivity. acs.org

Birch Reduction: This method, using an alkali metal in liquid ammonia with an alcohol, has been used for the regioselective partial reduction of indolizines. chim.it

Table 2: Reduction Methods for the Indolizine Nucleus

| Reagents | Product Type | Reference |

|---|---|---|

| Sodium and alcohol | Dihydroindolizine | chim.it |

| H₂, Platinum oxide | Tetrahydroindolizine (five-membered ring reduced) | chim.it |

| H₂, Raney nickel (high temp/pressure) | Octahydroindolizine (fully reduced) | chim.it |

| Rhodium catalyst | Partially reduced indolizine core | rsc.org |

| Ruthenium-NHC catalyst | Asymmetric hydrogenation to indolizidine alkaloids | chim.it |

This table summarizes various reduction methods and the resulting products, highlighting the tunability of the reaction outcome.

Intramolecular Cyclization Mechanisms

Intramolecular cyclization is a powerful strategy for constructing the bicyclic core of indolizidine alkaloids. These reactions often proceed with high stereocontrol, enabling the synthesis of complex natural products.

Acid-Catalyzed Rearrangement of Cyclopropylimines: This method involves the N-protonation of a cyclopropylimine, followed by a homoconjugate addition of a nucleophile (like chloride), leading to a γ-chloroenamine intermediate. umich.edu This intermediate then undergoes intramolecular N-alkylation to form the bicyclic enamine, which can be reduced to the corresponding indolizidine. umich.edu The regioselectivity of this rearrangement has been studied in unsymmetrically substituted cyclopropanes. umich.edu

1,3-Dipolar Cycloaddition of Azides: An intramolecular 1,3-dipolar cycloaddition of an azide onto a tethered alkene or methylenecyclopropane (B1220202) can lead to the formation of a triazoline intermediate. umich.eduarkat-usa.org This intermediate can then extrude nitrogen to form a cyclopropylimine, which can be rearranged as described above, or an azomethine ylide that undergoes further cycloaddition. umich.eduarkat-usa.org

Dehydrative Annulation: A dehydrative annulation strategy, often under Mitsunobu-type reaction conditions, can be used to construct the octahydroindolizine framework through an intramolecular ring closure. researchgate.net

Nickel-Catalyzed [4+2] Cycloaddition: A Ni-catalyzed [4+2] cycloaddition of alkynes and azetidinones has been used as a key step in the enantioselective synthesis of indolizidine alkaloids. acs.org This reaction forms a piperidone moiety, which can then undergo reduction and cyclization to create the bicyclic core. acs.org

Intramolecular Schmidt Reaction: This reaction involves the acid-mediated reaction of a keto azide to form the tricyclic core of certain indolizidine alkaloids. udel.edu

Mechanistic Insights into C-H Functionalization Reactions

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic systems like indolizines. acs.orgnih.gov These reactions avoid the need for pre-functionalized starting materials, offering more efficient synthetic routes.

Palladium-Catalyzed C-H Arylation: Palladium catalysts are widely used to directly introduce aryl groups onto the indolizine ring. chim.itresearchgate.net Mechanistic studies suggest that these reactions can proceed through an electrophilic substitution pathway. chim.it The regioselectivity of the arylation can be influenced by the substituents on the indolizine nucleus. For example, acylation of indolizines typically occurs at the C-3 position.

Rhodium-Catalyzed C-H Activation: Rhodium(III) catalysts have been employed for the C-H activation of pyridinium salts and their subsequent annulation with alkynes to form indolizines. rsc.org The proposed mechanism involves C-H insertion, formation of an eight-membered ring, followed by ring contraction and reductive elimination. rsc.org

Samarium-Catalyzed C(sp³)-H Bond Activation: As mentioned earlier, samarium(III) catalysts can activate C(sp³)-H bonds in 2-alkylazaarenes for coupling with propargylic alcohols to form indolizines. organic-chemistry.org This reaction is notable for its mild, solvent-free conditions. organic-chemistry.org

Photocatalytic C-H Functionalization: Visible-light photoredox catalysis provides a mild method for the C-H functionalization of saturated azaheterocycles. conicet.gov.ar One strategy involves a redox-active protecting group that, upon activation, triggers an intramolecular hydrogen atom transfer (HAT) to generate an α-amino radical. conicet.gov.ar This radical can then engage in various coupling reactions. conicet.gov.ar

Mechanistic investigations into these C-H functionalization reactions often involve kinetic isotope effect (KIE) studies to distinguish between different pathways, such as a concerted metalation-deprotonation (CMD) mechanism or a proton-metal exchange process. nih.govresearchgate.net

Reaction Pathways for Octahydroindolizine Formation

The synthesis of the octahydroindolizine framework, the core of this compound, is a significant focus in synthetic organic chemistry due to its presence in numerous biologically active alkaloids. nih.gov The formation of this saturated bicyclic system involves intricate reaction pathways, often relying on the strategic formation of key intermediates through cyclization reactions.

Role of Intermediates in Cyclization Reactions

The construction of the octahydroindolizine skeleton frequently proceeds through the cyclization of carefully designed acyclic or monocyclic precursors. A common strategy involves an intramolecular ring closure. For instance, a piperidine intermediate, such as (3R, 6S)-6-(3-hydroxypropyl)piperidin-3-ol, can be used to construct the bicyclic framework through a dehydrative annulation process. researchgate.net This particular method, successful under Mitsunobu-type conditions, highlights the importance of the precursor's structure in achieving the desired cyclization. researchgate.net

Another major pathway involves the formation of iminium or acyliminium ion intermediates. These electrophilic species are poised for intramolecular cyclization. The diastereoselectivity of such cyclizations can be highly dependent on reaction conditions, which dictate whether the process is under kinetic or thermodynamic control. mdpi.com For example, at low temperatures (-78 °C), the formation of the kinetically favored product may occur due to a transition state with lower steric hindrance. mdpi.com

In the context of forming the broader indolizine (the unsaturated analog) framework, which can be subsequently hydrogenated, several key intermediates are pivotal. These include:

Pyridinium Ylides : These are common intermediates in 1,3-dipolar cycloaddition reactions, a powerful method for indolizine synthesis.

Metal Carbenoids : In transition-metal-catalyzed reactions, species like copper(I)-carbenes or ruthenium-carbenes can act as key intermediates. rsc.orgxmu.edu.cn These are generated from precursors like diazo compounds and facilitate the cyclization process. rsc.orgxmu.edu.cn

Zwitterionic Intermediates : The intramolecular Michael attack of a pyridine nitrogen onto an enone moiety can lead to a cyclized zwitterionic intermediate, which then dehydrates to form the indolizine ring system. rsc.org

The biosynthesis of octahydroindolizine alkaloids in fungi like Rhizoctonia leguminicola provides a natural blueprint for these pathways. Here, L-lysine is converted to pipecolic acid via intermediates including saccharopine and Δ1-piperideine-6-carboxylate, which then serves as a precursor to the octahydroindolizine core. nih.gov

Below is a table summarizing key intermediates in the formation of indolizine and octahydroindolizine systems.

| Intermediate Type | Precursor(s) | Reaction Type | Resulting Core |

| Piperidine Derivative | Chiral Epichlorohydrin, Diethyl Malonate | Dehydrative Annulation | Octahydroindolizine |

| Acyliminium Ion | N-acylated Piperidine | Acid-catalyzed Cyclization | Quinolizidine (B1214090)/Indolizidine |

| Pyridinium Ylide | Pyridine, α-haloketone | 1,3-Dipolar Cycloaddition | Indolizine |

| Metal Carbene | Diazoacetate, Pyridine | Metal-catalyzed Cyclization | Indolizine |

| Zwitterion | Pyridine-2-carboxaldehyde, Cyclic enone | Intramolecular Michael Addition | Indolizine |

| Δ1-piperideine-6-carboxylate | L-Lysine, Saccharopine | Biosynthesis | Octahydroindolizine |

Rate-Determining Steps in Amination and Cyclization Processes

In reductive amination, a common method for synthesizing amines, the reaction begins with the formation of an imine or enamine intermediate from a carbonyl compound and an amine. libretexts.orgwikipedia.org This is followed by reduction. The initial formation of the hemiaminal intermediate is typically fast and reversible. The subsequent dehydration to form the imine is often the rate-determining step, and this equilibrium can be shifted towards the product by removing water. wikipedia.org

For the cyclization step in indolizine synthesis, kinetic studies have provided significant insights. In the thermal cyclization of acetoxy precursors derived from Baylis-Hillman adducts, the reaction was found to follow first-order kinetics. core.ac.uk The proposed mechanism involves an addition-elimination sequence where the intramolecular nucleophilic attack of the pyridyl nitrogen on the α,β-unsaturated system initiates the process. The rate-determining step is presumed to be the elimination of the acetate group to form a cationic intermediate. core.ac.uk

Theoretical Aspects of Nitrogen Inversion in Cyclic and Bicyclic Amines

The nitrogen atom in octahydroindolizine and related saturated bicyclic amines is typically pyramidal, possessing a lone pair of electrons. This configuration allows the nitrogen to undergo a process called inversion, where it rapidly passes through a planar transition state to an inverted pyramidal geometry. This phenomenon is a fundamental aspect of amine stereodynamics.

Theoretical and experimental studies have shown that the energy barrier to this nitrogen inversion-rotation (NIR) is significantly influenced by the molecular geometry, particularly in constrained bicyclic systems. nih.govacs.org In N-bridged bicyclic amines, there is a "bicyclic effect" where NIR barriers are unusually high compared to monocyclic or acyclic amines. nih.gov

Computational studies using methods like the natural bond orbital (NBO) approach have revealed that the height of the inversion barrier is primarily determined by the energy of the sigma-orbitals of the Cα-Cβ bonds and the nitrogen lone pair. nih.govacs.org The geometry of the Cα-N-Cα fragment plays a rate-determining role in the NIR process. acs.org As the ring size in nitrogen-bridged bicyclic systems decreases, the Cα-N-Cα angle becomes more constrained, leading to a smooth increase in the NIR barrier. nih.govacs.org This is because forcing the nitrogen into the planar (sp2-hybridized) transition state induces significant angle strain in smaller, more rigid rings.

| Compound | Inversion Barrier (kcal/mol) - Experimental | Inversion Barrier (kcal/mol) - Calculated (MP2/6-31G*) |

| Tropane (B1204802) (8-Methyl-8-azabicyclo[3.2.1]octane) | 6.0 | 5.8 |

| 7-Azabicyclo[2.2.1]heptane | >11.5 | 11.8 |

| 1-Azabicyclo[2.2.2]octane (Quinuclidine) | High (Not typically observed due to symmetry) | - |

| Pyrrolizidine (Octahydropyrrolizine) | ~6.5 | - |

Note: Data for tropane and 7-azabicyclo[2.2.1]heptane are from studies on the bicyclic effect. nih.govacs.org Pyrrolizidine barrier is an estimate based on related five-membered ring systems.

The high inversion barrier in certain bicyclic amines can lead to the existence of stable, isolable invertomers (isomers differing by nitrogen configuration) at room temperature, a phenomenon observed in complex systems like 9H-quinolino[3,2,1-k]phenothiazine. researchgate.net For the octahydroindolizine system, which consists of fused six- and five-membered rings, the nitrogen inversion barrier is expected to be moderate, higher than a simple piperidine but lower than highly strained systems like 7-azabicyclo[2.2.1]heptane. The specific conformation (cis- or trans-fused) of the octahydroindolizine ring system would also significantly influence the inversion energetics.

Computational Chemistry Approaches to Octahydroindolizine 6 Amine: Structure, Energetics, and Reactivity

Quantum Chemical Calculations for Structural Elucidation

Quantum chemical calculations are instrumental in determining the three-dimensional structure of molecules with a high degree of accuracy. nih.govresearchgate.net These methods are particularly valuable for complex systems like bicyclic amines, where experimental techniques alone may not fully characterize all structural nuances.

Density Functional Theory (DFT) Applications in Bicyclic Amines

Density Functional Theory (DFT) has become a primary tool for investigating the molecular structures of bicyclic amines. acs.orgnih.gov DFT methods, such as B3LYP, are frequently used to optimize molecular geometries and predict spectroscopic properties. nih.govnih.govresearchgate.net For instance, DFT calculations have been successfully employed to determine the structure of various heterocyclic compounds, showing good agreement between calculated and experimental data. researchgate.net In the context of bicyclic amines, DFT can be used to calculate key structural parameters, vibrational frequencies, and NMR chemical shifts, which aids in the interpretation of experimental spectra and confirms the proposed structures. nih.govresearchgate.net The choice of functional and basis set, such as B3LYP with 6-311++G(d,p), is crucial for obtaining reliable results. nih.govnih.gov

The application of time-dependent DFT (TD-DFT) is also significant, particularly for elucidating the absolute configuration of chiral bicyclic amines by comparing calculated and experimental electronic circular dichroism (ECD) spectra. rsc.org This combined experimental and computational approach has proven to be highly effective in structural studies of complex organic molecules. rsc.org

Conformational Analysis of Octahydroindolizine (B79230) Scaffolds

The octahydroindolizine framework can exist in various conformations due to the flexibility of its fused ring system. Computational methods are essential for exploring the potential energy surface and identifying the most stable conformers. The central piperidine (B6355638) ring in related structures can adopt twisted or chair conformations, while the pyrrolidine (B122466) ring may exhibit a twisted envelope conformation. scirp.orgjmolbiochem.com

Conformational searches, often initiated with molecular mechanics and followed by DFT re-optimization, are standard procedures to locate the low-energy conformers of these scaffolds. rsc.org For example, in a study on new chiral bicyclic imines and amines, a detailed conformational search was performed at the molecular mechanics level, with subsequent re-optimization of the resulting structures using DFT (ωB97X-D/6-311+G(d,p)/PCM/CH3CN). rsc.org This rigorous approach is necessary to accurately model the system and subsequently predict properties like ECD spectra. rsc.org The relative energies of different conformers provide insight into their population at equilibrium and their potential roles in chemical reactions.

Energetic Considerations in Reaction Pathways

Understanding the energetics of reaction pathways is fundamental to controlling chemical transformations. Computational chemistry allows for the detailed investigation of reaction mechanisms, including the identification of transition states and the calculation of activation barriers. researchgate.net

Transition State Analysis of Octahydroindolizine Formation

The formation of the octahydroindolizine ring system often proceeds through complex reaction cascades. A notable example is the Hofmann–Löffler–Freytag (HLF) reaction, a radical-mediated process for synthesizing pyrrolidines and other cyclic amines. acs.orgirb.hr Computational studies, combining DFT calculations with experimental techniques, have been pivotal in elucidating the mechanism of this reaction. irb.hrresearchgate.net

Initially, it was thought that the hydrogen atom transfer (HAT) step was rate-limiting. irb.hrresearchgate.net However, recent investigations using DFT calculations (RO-B2PLYP/G3MP2Large(SMD,CH3CN)//B3LYP/6-31G(d)) have challenged this assumption. acs.orgirb.hrresearchgate.net These studies revealed that the halogen atom transfer (XAT) step in the propagation cycle actually has the largest transition-state barrier and follows pseudo-first-order kinetics. irb.hrresearchgate.net

Below is a table summarizing the calculated energy barriers for key steps in the HLF reaction leading to intermediates for octahydroindolizine synthesis.

| Reaction Step | Pathway | Transition State | Calculated Barrier (kJ/mol) | Reference |

| Intramolecular H-Atom Transfer | 1,6-HAT | TS-1,6-HAT | --- | acs.orgirb.hr |

| Intermolecular Halogen Atom Transfer | 1,6'-XAT | TS-1,6'-XAT | Largest Barrier | irb.hrresearchgate.net |

| Intramolecular H-Atom Transfer | 1,5-HAT | TS-1,5-HAT | --- | acs.org |

| Intermolecular Halogen Atom Transfer | 1,5'-XAT | TS-1,5'-XAT | --- | acs.org |

Note: Specific barrier values can vary based on the computational level and the specific substrates being modeled. The table indicates the relative significance of the barriers.

Investigation of Reaction Barriers for Ring Closure and Functionalization

Computational studies are also crucial for understanding the reaction barriers associated with the ring closure and subsequent functionalization of the octahydroindolizine skeleton. For instance, in the synthesis of N-fused heterocycles from saturated azacycles, DFT calculations were used to investigate the regioselectivity of C–C bond cleavage. nsf.gov The calculations showed a kinetic preference for the cleavage of the distal C–C bond, with a calculated barrier of 12.8 kcal/mol, which was in good agreement with experimental observations. nsf.gov

The following table presents calculated reaction barriers for different proposed pathways in the formation of an indolizidine complex, highlighting the role of computational chemistry in predicting reaction outcomes.

| Reaction Pathway | Transition State | Relative Energy (kcal/mol) | Kinetic Preference | Reference |

| Distal C-C Bond Cleavage | A3dis-TS | 12.8 | Preferred | nsf.gov |

| Proximal C-C Bond Cleavage | A3prox-TS | 18.6 | Disfavored | nsf.gov |

These theoretical insights are invaluable for optimizing reaction conditions and designing more efficient synthetic routes.

Theoretical Studies of Reactivity

Conceptual Density Functional Theory (DFT) provides a framework for understanding and predicting the reactivity of molecules through various descriptors. mdpi.com These indices, such as the electronic chemical potential, electrophilicity, and nucleophilicity, offer a semi-quantitative approach to studying organic reactivity. mdpi.com

For amine-containing compounds, these theoretical tools can predict sites of nucleophilic or electrophilic attack. The Fukui function, for example, identifies the regions in a molecule that are most susceptible to attack by a nucleophile or an electrophile. mdpi.commdpi.com Natural Bond Orbital (NBO) analysis is another powerful technique that provides insights into charge distribution, hyperconjugative interactions, and the stability of molecules. nih.gov By examining the delocalization of electron density, NBO analysis can explain the observed reactivity and stability of different isomers or conformers. nih.govnih.gov

In the context of octahydroindolizin-6-amine, theoretical studies can be employed to understand how the electronic structure of the molecule influences its reactivity in various chemical transformations, such as acylation, alkylation, or participation in cycloaddition reactions. For example, the pyramidalization of the nitrogen atom in related chiral enamines has been shown through computational and experimental studies to significantly affect their reactivity. rsc.org

Prediction of Reaction Sites and Regioselectivity

Computational methods are instrumental in predicting the outcomes of chemical reactions involving the octahydroindolizine scaffold. Density Functional Theory (DFT) calculations, in particular, have been used to elucidate reaction mechanisms and explain observed regioselectivity.

In the synthesis of indolizidine alkaloids, regioselectivity is a critical factor. For instance, in Ni-catalyzed (4 + 2) cycloadditions used to create the core piperidone moiety, computational studies have helped to understand the factors controlling the regiocontrolled cycloaddition of unsymmetrical alkynes. acs.org These studies suggest that the mechanism involves an oxidative addition of the Csp3–Csp2 bond of an azetidinone intermediate. acs.org The regioselectivity is then determined by the subsequent alkyne insertion, where minimizing steric interactions between the alkyne substituent and the ligand plays a key role. acs.org However, electronic effects can override steric preferences, as seen when silyl (B83357) or stannyl (B1234572) substituted alkynes are used, which alters the electron density of the alkyne carbons. acs.org

Similarly, understanding the regioselectivity of hydrogenation is crucial. The hydrogenation of substituted indolizines can be completely regioselective, a phenomenon explained by the unique aromatic structure of the fused N-bridged heterocycle. dicp.ac.cn The six-membered ring exhibits more diene-like character than a typical pyridine (B92270) ring, rendering it less aromatic, less stable, and therefore more susceptible to hydrogenation. dicp.ac.cn

DFT calculations have also provided mechanistic insights into the positional selectivity of C–C bond cleavage in reactions involving related azacycles, which can be extended to understand potential reactions of this compound. nsf.gov These computational models can predict which bonds are most likely to break and form, guiding synthetic strategies. nsf.gov For this compound, computational models would likely predict that the nitrogen atom and the distribution of electron density caused by the amino group at the C-6 position would significantly influence the regioselectivity of electrophilic or nucleophilic attacks.

Electronic Structure Analysis (e.g., Molecular Orbitals, Charge Distribution)

Electronic structure analysis provides fundamental insights into the stability, reactivity, and properties of a molecule. For the octahydroindolizine system, first-principles electronic structure calculations have been employed to determine stable conformations and their relative energies. nih.gov

A detailed study on indolizidine (−)-235B′, a 5,8-disubstituted indolizidine alkaloid, utilized extensive first-principles electronic structure calculations to determine the stable molecular conformations and their relative free energies in both gas phase and solution. nih.gov Such studies typically involve geometry optimization followed by frequency calculations to confirm that the structures are true minima on the potential energy surface. The relative free energies of different conformers can then be calculated. For example, in the case of the protonated form of indolizidine (−)-235B′, four main conformations were identified, with one being significantly more stable than the others in aqueous solution. nih.gov

Table 1: Calculated Relative Free Energies (kcal/mol) of Protonated Indolizidine (−)-235B′ Conformers in Aqueous Solution Data adapted from first-principles electronic structure calculations. nih.gov

| Conformer | Relative Free Energy (kcal/mol) |

|---|---|

| (−)-235B′H+-A | 0.0 |

| (−)-235B′H+-B | 9.7 |

| (−)-235B′H+-C | 6.9 |

| (−)-235B′H+-D | 8.8 |

This table is interactive. Click on the headers to sort.

These calculations also provide information on the electronic properties, such as charge distribution and molecular orbitals (HOMO and LUMO). The distribution of charge, particularly the localization of partial positive charge on the nitrogen atom and adjacent carbons, dictates the molecule's interaction with other polar molecules and its behavior in chemical reactions. The HOMO-LUMO gap is a key indicator of chemical reactivity and is often used to predict the sites of electrophilic and nucleophilic attack.

Time-dependent DFT (TD-DFT) has been used to study the fluorescence properties of indolizine (B1195054) derivatives. nih.gov These studies evaluate the performance of different functionals (like B3LYP) and basis sets to accurately predict absorption and emission spectra, which are directly related to the electronic structure of the excited states. nih.gov For this compound, similar TD-DFT calculations could predict its photophysical properties.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of flexible molecules over time. This is particularly relevant for the octahydroindolizine ring system, which can exist in various conformations. The conformational flexibility can have a profound effect on the biological activity and binding properties of these molecules. researchgate.net

MD simulations have been used to study analogs of indolizidine (−)-237D in complex with nicotinic acetylcholine (B1216132) receptors (nAChRs). researchgate.netnih.gov In these studies, a library of analogs was first docked into a homology model of the receptor to predict binding poses. The most promising complexes were then subjected to long-timescale MD simulations (e.g., 100 ns) to assess their stability. researchgate.netnih.gov The simulations revealed that the analogs formed stable complexes throughout the simulation time. researchgate.netnih.gov

For this compound, MD simulations could be employed to:

Explore Conformational Space: Systematically sample the different chair and boat conformations of the six-membered ring and the envelope conformations of the five-membered ring. The presence of the amino group at C-6 would influence the preferred conformations.

Analyze Solvent Effects: Simulate the molecule in an explicit solvent (like water) to understand how solvent molecules interact with the amine group and the bicyclic core, and how this affects the conformational equilibrium.

Study Receptor Binding: If a biological target is known, MD simulations can model the dynamic interactions between this compound and the receptor's binding site, providing insights into the binding mode and affinity.

The conformational analysis of related indolizidine derivatives has shown that the piperidine ring of the octahydroindolizine core typically adopts a chair conformation, while the pyrrolidine ring is in a slightly twisted envelope conformation. journalpsij.comscirp.org DFT calculations have been used to assign the conformation of such derivatives, for example, distinguishing between half-chair and boat conformations. researchgate.net These findings provide a solid basis for what to expect from MD simulations of this compound.

Theoretical Frameworks and Structure Activity Relationship Studies for Octahydroindolizin 6 Amine Derivatives

Application of Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. For derivatives of octahydroindolizin-6-amine, QSAR studies are instrumental in predicting their properties and guiding the synthesis of new, more potent analogs. dergipark.org.tr These studies involve the calculation of various molecular descriptors and the development and validation of statistical models. nih.gov

Molecular descriptors are numerical values that characterize the properties of a molecule. bigchem.eu In the context of this compound derivatives, these descriptors can be broadly categorized into electronic, steric, and topological parameters.

Electronic Descriptors: These descriptors quantify the electronic properties of the molecule.

Frontier Orbital Energies (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the reactivity of a molecule. researchgate.net A lower LUMO energy indicates a better electron acceptor, while a higher HOMO energy suggests a better electron donor. The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability. acs.org Computational studies on related indolizine (B1195054) scaffolds have shown that the distribution of HOMO and LUMO coefficients can predict sites of electrophilic and nucleophilic attack. acs.orgnih.gov For instance, in the pyrido[3,2-b]indolizine scaffold, the highest HOMO and LUMO coefficients were identified at specific positions, guiding substituent placement for desired electronic properties. acs.orgnih.gov

Steric and Topological Descriptors: These descriptors relate to the size, shape, and connectivity of the molecule.

Molar Refractivity (MR): This descriptor is related to the volume of the molecule and its polarizability.

Topological Polar Surface Area (TPSA): TPSA is a descriptor that has been shown to correlate well with passive molecular transport through membranes and is often used to predict oral bioavailability.

A QSER (Quantitative Structure-Electrochemistry Relationship) study on indolizine derivatives identified the energy of the lowest unoccupied molecular orbital (E_LUMO), electrophilicity index (ω), molar refractivity (MR), aqueous solubility (Log S), topological polar surface area (PSA), and refractive index (n) as significant descriptors correlated to their half-wave oxidation potential. dergipark.org.trresearchgate.net

Below is a table summarizing key molecular descriptors and their potential influence on the activity of this compound derivatives, based on studies of related heterocyclic compounds.

| Descriptor Category | Specific Descriptor | Potential Influence on Activity |

| Electronic | Dipole Moment | Influences solubility, membrane permeability, and receptor binding through electrostatic interactions. |

| HOMO Energy | Relates to the molecule's ability to donate electrons in a reaction. | |

| LUMO Energy | Relates to the molecule's ability to accept electrons in a reaction. researchgate.net | |

| HOMO-LUMO Gap | Indicates chemical reactivity and stability. acs.org | |

| Steric/Topological | Molar Refractivity (MR) | Correlates with molecular volume and polarizability, affecting binding site fit. researchgate.net |

| Topological Polar Surface Area (TPSA) | Predicts transport properties such as intestinal absorption and blood-brain barrier penetration. researchgate.net | |

| Molecular Weight | Influences overall size and can impact diffusion and transport. |

The reliability and predictive power of a QSAR model are assessed through rigorous statistical validation. nih.govnih.gov This process typically involves both internal and external validation techniques. nih.gov

Internal Validation: This method assesses the robustness of the model using the initial dataset. A common technique is cross-validation , particularly the leave-one-out (LOO) method. In LOO, a single compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for every compound in the dataset. A high cross-validated correlation coefficient (Q²) indicates good internal consistency and predictive ability. dergipark.org.tr The Y-randomization test is another internal validation method used to ensure the model is not the result of a chance correlation. nih.gov

External Validation: This is a more stringent test of a model's predictive power. The initial dataset is divided into a training set, used to build the model, and a test set, which is not used in model development. nih.gov The model's ability to accurately predict the activity of the compounds in the test set is a measure of its external validity, often quantified by the predictive R² (R²_pred). srce.hr

Applicability Domain (AD): Defining the AD of a QSAR model is crucial. It specifies the chemical space in which the model can make reliable predictions. nih.gov This helps to avoid extrapolations for compounds that are structurally too different from those in the training set.

QSAR studies on various heterocyclic compounds, including those with bicyclic scaffolds, have successfully employed these validation methods to develop robust predictive models. nih.govnih.gov For example, a study on 5,6-bicyclic heterocycles as anti-Alzheimer's agents used multiple linear regression (MLR), multiple non-linear regression (MNLR), and artificial neural networks (ANN) to build their models, which were then validated using cross-validation.

The following table outlines the key statistical parameters used for QSAR model validation.